molecular formula C20H17N3O3 B5133168 N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 324053-81-8

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B5133168
CAS No.: 324053-81-8
M. Wt: 347.4 g/mol
InChI Key: NYJXGEIOLFDHTA-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a heterocyclic compound featuring an acridine core fused with a tetrahydroquinoline system and a 4-nitrophenyl carboxamide substituent. The 4-nitrophenyl group is a key functional moiety, influencing electronic properties and binding interactions with biological targets such as ATP-binding cassette (ABC) transporters .

Properties

IUPAC Name

N-(4-nitrophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-20(21-13-9-11-14(12-10-13)23(25)26)19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJXGEIOLFDHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386552
Record name 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324053-81-8
Record name 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors such as 2-nitrobenzaldehyde and aniline derivatives under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-nitroaniline with the acridine core in the presence of a suitable base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate carboxylic acid derivative, such as acyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages such as improved reaction efficiency, better heat management, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, using oxidizing agents like potassium permanganate.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water as solvent.

    Substitution: Sodium hydroxide, ethanol as solvent.

Major Products

    Reduction: Formation of N-(4-aminophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide.

    Oxidation: Formation of oxidized acridine derivatives.

    Substitution: Formation of substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Biological Studies: Used as a probe to study DNA interactions and the effects of DNA intercalation on cellular processes.

    Chemical Synthesis: Serves as a precursor for the synthesis of other acridine-based compounds with potential therapeutic applications.

    Industrial Applications: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its ability to intercalate with DNA. This intercalation disrupts the normal functioning of DNA by inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s nitrophenyl group enhances its binding affinity to DNA, making it a potent inhibitor of DNA-related processes.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The nitro group’s position on the phenyl ring significantly impacts biological activity. Key analogs include:

Compound Name Substituent Position Key Features References
N-(3-Nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide 3-Nitro Similar acridine backbone; altered steric/electronic profile due to nitro position. Limited pharmacological data available.
N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide 4-Chloro Chlorine’s electronegativity enhances lipophilicity and membrane permeability. Predicted collision cross-section (CCS) for [M+H]+: 177.8 Ų .
N-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide 4-Fluoro Fluorine’s small size and high electronegativity improve metabolic stability. Molecular weight: 320.40 g/mol .

Structural Implications :

  • Nitro vs.
  • Positional Isomerism : The 3-nitrophenyl analog () may exhibit reduced binding affinity due to steric hindrance or altered electronic distribution compared to the 4-nitro derivative.

Complex Derivatives: GF120918

GF120918 (N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide) shares the acridinecarboxamide core but features additional substituents that enhance potency:

Feature N-(4-Nitrophenyl)-Analog GF120918
Core Structure Tetrahydroacridine 9,10-Dihydroacridone (oxidized acridine) with methoxy groups
Key Substituents 4-Nitrophenyl 4-Phenyl linked to a tetrahydroisoquinoline moiety
Pharmacological Role Limited data Potent ABCG2/P-glycoprotein inhibitor; reverses MDR at 0.05–0.1 µM . Used to study nitrofurantoin transport into milk .
Bioavailability Not reported High tissue penetration (tissue/blood ratio >10) and oral absorption .

Mechanistic Insights :

  • GF120918’s isoquinoline and methoxy groups enable dual inhibition of ABCG2 and P-glycoprotein, making it superior to simpler analogs in overcoming drug resistance .
  • The absence of a nitro group in GF120918 suggests that its activity relies on synergistic interactions between the acridone and isoquinoline moieties rather than nitro-mediated effects.

Physicochemical and Pharmacokinetic Properties

Data from analogs provide indirect insights into the 4-nitrophenyl compound:

Property N-(4-Chlorophenyl) Analog N-(4-Fluorophenyl) Analog GF120918
Molecular Weight 336.78 g/mol 320.40 g/mol 545.60 g/mol
Predicted CCS (Ų) 177.8 ([M+H]+) Not reported Not reported
Half-Life (in vivo) Not reported Not reported ~2.7 hours
Key Interactions ABCG2 (hypothetical) ABCG2 (hypothetical) ABCG2/P-gp confirmed

Trends :

  • Smaller substituents (e.g., F, Cl) reduce molecular weight and may improve solubility compared to the nitro analog.
  • GF120918’s extended half-life and tissue penetration highlight the importance of structural complexity in pharmacokinetic optimization.

Biological Activity

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic organic compound belonging to the class of acridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C20_{20}H17_{17}N3_3O3_3
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 324053-81-8

The compound features a nitrophenyl group attached to an acridine core, which is crucial for its biological activity. The acridine structure allows for intercalation with DNA, a key factor in its mechanism of action.

The primary biological activity of this compound is attributed to its ability to intercalate into DNA strands. This intercalation disrupts normal DNA functions by inhibiting topoisomerase enzymes essential for DNA replication and transcription. The nitrophenyl moiety enhances binding affinity to DNA, making it a potent inhibitor of DNA-related processes .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines through mechanisms involving:

  • DNA Intercalation : Disruption of DNA replication and transcription.
  • Topoisomerase Inhibition : Blocking the activity of topoisomerases I and II .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the acridine core and the nitrophenyl group can significantly affect the compound's potency and selectivity against different cancer types. For instance:

  • Modification of the Nitrophenyl Group : Alterations can enhance or reduce the compound's binding affinity to DNA.
  • Acridine Core Variations : Changes in substituents on the acridine ring can influence cytotoxicity and selectivity towards cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in PubMed demonstrated that this compound showed promising results against human breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Case Study 2: In Vivo Studies

In vivo studies using murine models have indicated that this compound effectively reduces tumor size in xenograft models of colon cancer. The treatment led to a significant decrease in tumor volume compared to control groups receiving no treatment .

Research Findings Summary Table

StudyFindingsReference
In vitro study on MCF-7 cellsInduced apoptosis via caspase activation
In vivo study on colon cancerReduced tumor volume in xenograft models
SAR analysisModifications enhance potency and selectivity

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